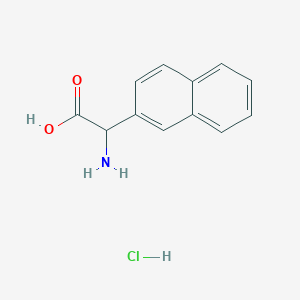

2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride

Overview

Description

2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride is a chemical compound that is not directly described in the provided papers. However, the papers do discuss related naphthalene derivatives and their synthesis, which can provide insights into the properties and synthesis of similar compounds. These naphthalene derivatives are often used as intermediates in the synthesis of more complex molecules, such as pharmaceuticals and dyes .

Synthesis Analysis

The synthesis of naphthalene derivatives typically involves multiple steps, including acylation, bromination, and specific reactions like the Bucherer Berg's reaction. For instance, the synthesis of 6-acetamino-4-hydroxy-2-naphthalenesulfonic acid from γ-acid and acetic anhydride achieved a high yield under optimal conditions, indicating that acylation reactions with naphthalene compounds can be highly efficient . Similarly, the synthesis of amino 2 (5-bromo-6-methoxy-2-naphthyl) propionic acid involved bromination and acylation steps, achieving a high yield in the initial bromination . These studies suggest that the synthesis of 2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride would likely involve similar steps, potentially including acylation of a naphthalene derivative followed by the introduction of an amino group.

Molecular Structure Analysis

The molecular structure of naphthalene derivatives is typically confirmed using spectroscopic methods such as FT-IR, as seen in the synthesis of 6-acetamino-4-hydroxy-2-naphthalenesulfonic acid . The structure of these compounds is characterized by the presence of a naphthalene ring, which imparts specific chemical properties and reactivity patterns. The exact structure of 2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride would include an amino group and an acetic acid moiety attached to the naphthalene ring, which would influence its reactivity and physical properties.

Chemical Reactions Analysis

The chemical reactions involving naphthalene derivatives are diverse and can be tailored to achieve specific functionalizations. For example, the Bucherer Berg's reaction is a method to introduce amino groups into aromatic compounds, which could be relevant for the synthesis of amino-functionalized naphthalene derivatives . The Curtius reaction, as used in the synthesis of 2-amino-1,2,3,4-tetrahydronaphthalene-6,7-diol, is another example of a reaction that introduces amino groups . These reactions are crucial for building the molecular complexity needed for the desired properties of the final product.

Physical and Chemical Properties Analysis

While the physical and chemical properties of 2-Amino-2-(naphthalen-2-yl)acetic acid hydrochloride are not directly reported in the provided papers, we can infer that the compound would exhibit properties typical of aromatic amino acids. These properties include solubility in water and organic solvents, which would be influenced by the presence of the hydrochloride salt form. The compound's melting point, boiling point, and stability would be determined by its molecular structure, particularly the interactions between the naphthalene ring and the amino and acetic acid groups. Spectroscopic techniques would be essential for characterizing these properties and confirming the purity of the synthesized compound.

Scientific Research Applications

Synthesis and Anticancer Evaluation

One study focused on the synthesis of 1,3,4-oxadiazole derivatives using 2-(naphthalen-1-ylmethyl/Naphthalen-2-yloxymethyl)-1H-benzimidazol-1-yl]acetohydrazide, derived from o-phenylenediamine and naphthalene-1-acetic acid/2-naphthoxyacetic acid. These compounds were evaluated for their anticancer activity, with one showing significant activity against a breast cancer cell line (Salahuddin et al., 2014).

Fluorescence Derivatization

Another research avenue involved the coupling of 3-(Naphthalen-1-ylamino)propanoic acid with amino acids to assess its potential as a fluorescent derivatizing agent. The derivatives exhibited strong fluorescence, making them suitable for biological assays (Frade et al., 2007).

Anticonvulsant Activity

Research into novel naphthalen-2-yl acetate and 1,6-dithia-4,9-diazaspiro[4.4]nonane-3,8-dione derivatives has shown potential anticonvulsant activity. These compounds were synthesized and tested for their ability to delay strychnine-induced seizures, with some showing promising results (Ghareb et al., 2017).

Anti-Parkinson's Screening

A study on the synthesis of novel 2-(naphthalen-1-yl)-N-[2-substituted (4-oxothiazolidin-3-yl)]acetamide derivatives investigated their anti-Parkinson's activity. The compounds demonstrated significant activity in an in vivo model, suggesting their potential for further exploration in anti-Parkinson's pharmacology (Gomathy et al., 2012).

Versatile Protecting Group

The use of 2-naphthalenemethyl (NAP) as a versatile amino protecting group has been reported, showcasing its high efficiency and chemoselective cleavage under mild conditions. This highlights its utility in the synthesis of compounds with complex functional groups (Godin et al., 2003).

Mechanism of Action

Target of Action

It is known that this compound is used in the synthesis of biologically active organic compounds . The specific targets would depend on the final compound synthesized using 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride as a precursor.

Mode of Action

As a precursor in the synthesis of biologically active compounds, its mode of action would be determined by the specific interactions of the final compound with its biological targets .

Biochemical Pathways

As a precursor in the synthesis of biologically active compounds, the affected pathways would be determined by the specific interactions of the final compound with its biological targets .

Pharmacokinetics

These properties would be determined by the specific characteristics of the final compound synthesized using 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride as a precursor .

Result of Action

As a precursor in the synthesis of biologically active compounds, its effects would be determined by the specific interactions of the final compound with its biological targets .

Action Environment

These factors would be determined by the specific characteristics of the final compound synthesized using 2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride as a precursor .

Safety and Hazards

2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride is labeled with the GHS07 pictogram, indicating that it may cause skin irritation, eye irritation, and respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

properties

IUPAC Name |

2-amino-2-naphthalen-2-ylacetic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11NO2.ClH/c13-11(12(14)15)10-6-5-8-3-1-2-4-9(8)7-10;/h1-7,11H,13H2,(H,14,15);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGWXXGCAWFXWAO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C(C(=O)O)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70646954 | |

| Record name | Amino(naphthalen-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-2-(naphthalen-2-YL)acetic acid hydrochloride | |

CAS RN |

433292-03-6 | |

| Record name | Amino(naphthalen-2-yl)acetic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70646954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-bromo-1H-pyrrolo[3,2-b]pyridine](/img/structure/B1292604.png)